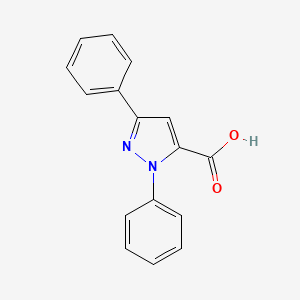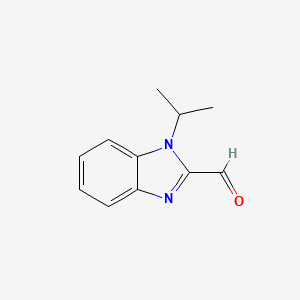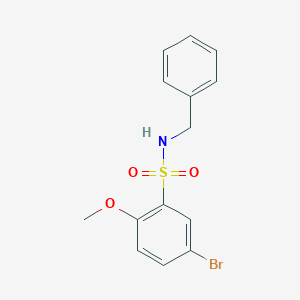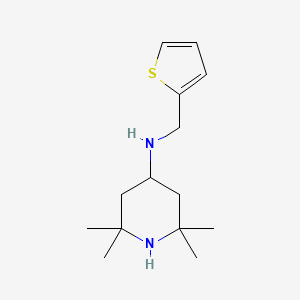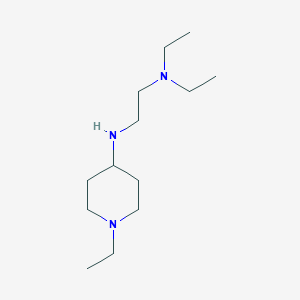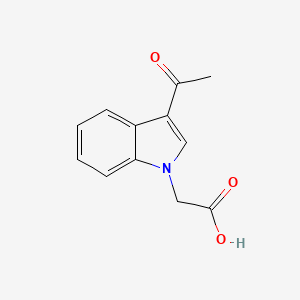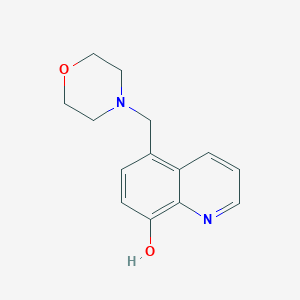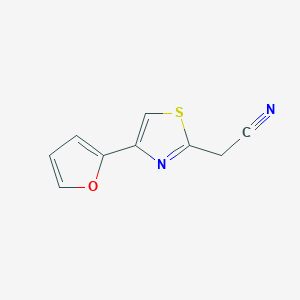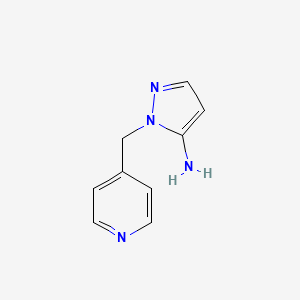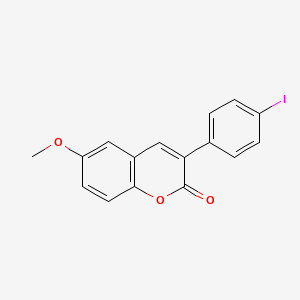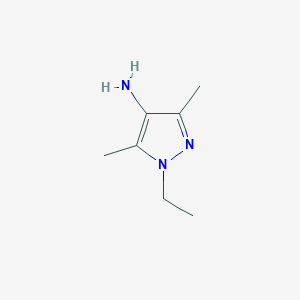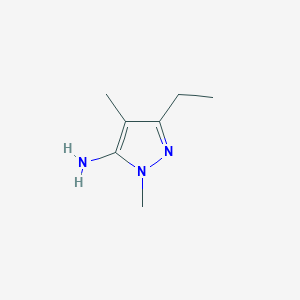![molecular formula C24H25NO6 B1332016 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid CAS No. 369403-24-7](/img/structure/B1332016.png)
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with the IUPAC name “8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid”. It has a molecular weight of 506.6 . The molecule contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a spirocyclic system, an Fmoc-protected amino group, and a carboxylic acid group . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 653.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 111.5±0.4 cm³, and a polar surface area of 94 Ų .
科学的研究の応用
Application 6: Nanotechnology
These applications demonstrate the versatility of the Fmoc-protected amino acid derivative in various scientific fields, contributing significantly to advancements in research and technology. The detailed methods and results are based on standard procedures and outcomes reported in the literature related to Fmoc chemistry and its applications in peptide science and beyond .
Application 7: Synthesis of Peptide Azides
- Results : Peptide azides synthesized using this method have been successfully applied in various peptide coupling reactions .
Application 8: Ergogenic Supplements
- Results : Supplements containing these derivatives have been recognized to be beneficial as ergogenic dietary substances .
Application 9: Unnatural Amino Acid Synthesis
- Results : The methodology has enabled the synthesis of a variety of unnatural amino acids with potential applications in medicine and biology .
Application 10: Enantiomerically Pure β-Amino Acids
- Results : This has resulted in high yields of N-Fmoc-protected β-amino acids, which are important in various chemical syntheses .
Application 11: HPLC Analysis of Amines
- Results : The derivatization has led to improved sensitivity and specificity in the analysis of amines .
Application 12: Synthesis of Peptide Libraries
Application 13: Labeling of Biomolecules
- Results : Labeled biomolecules have been successfully used in assays, imaging, and diagnostic applications .
Application 14: Study of Protein Folding
- Results : Insights into the mechanisms of protein folding and misfolding have been gained, which is crucial for understanding diseases like Alzheimer’s .
Application 15: Development of Fluorescent Probes
Application 16: Creation of Bioactive Surfaces
将来の方向性
特性
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c26-21(27)23(9-11-24(12-10-23)30-13-14-31-24)25-22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACJNSRYTDVVMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
